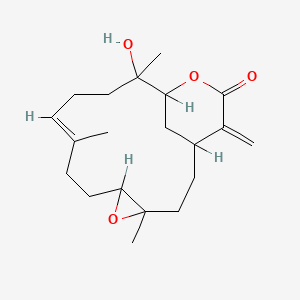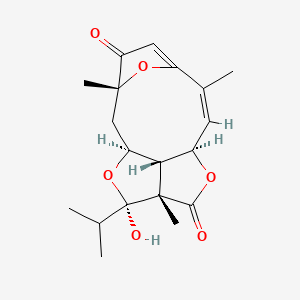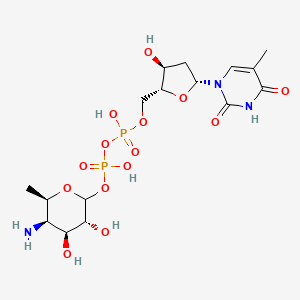
dTDP-4-amino-4,6-dideoxy-D-galactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dTDP-4-amino-4,6-dideoxy-D-galactose is a nucleotide sugar derivative that plays a crucial role in the biosynthesis of various bacterial polysaccharides. It is involved in the formation of enterobacterial common antigen, which is essential for the structural integrity and virulence of certain bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dTDP-4-amino-4,6-dideoxy-D-galactose typically involves enzymatic reactions. One common method includes the use of this compound transaminase, which catalyzes the conversion of this compound and 2-oxoglutarate into dTDP-4-dehydro-6-deoxy-D-galactose and L-glutamate . Another method involves the use of this compound acyltransferase, which catalyzes the reaction between acetyl-CoA and this compound to form dTDP-4-acetamido-4,6-dideoxy-D-galactose .
Industrial Production Methods
Industrial production of this compound is less common and typically involves biotechnological approaches using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes for the biosynthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
dTDP-4-amino-4,6-dideoxy-D-galactose undergoes various chemical reactions, including:
Transamination: Catalyzed by this compound transaminase, converting it into dTDP-4-dehydro-6-deoxy-D-galactose.
Common Reagents and Conditions
Acetyl-CoA: Used in acylation reactions.
2-Oxoglutarate: Used in transamination reactions.
Pyridoxal phosphate: A cofactor required for transaminase activity.
Major Products
dTDP-4-acetamido-4,6-dideoxy-D-galactose: Formed through acylation.
dTDP-4-dehydro-6-deoxy-D-galactose: Formed through transamination.
Scientific Research Applications
dTDP-4-amino-4,6-dideoxy-D-galactose has several scientific research applications:
Chemistry: Used as a substrate in enzymatic studies to understand the mechanisms of acyltransferases and transaminases.
Medicine: Potential target for the development of antibacterial agents that inhibit its biosynthesis, thereby reducing bacterial virulence.
Industry: Used in the production of bacterial polysaccharides for various biotechnological applications.
Mechanism of Action
The mechanism of action of dTDP-4-amino-4,6-dideoxy-D-galactose involves its participation in enzymatic reactions that lead to the formation of bacterial polysaccharides. The compound acts as a substrate for enzymes such as this compound acyltransferase and this compound transaminase . These enzymes catalyze the transfer of functional groups to the compound, resulting in the formation of key intermediates in polysaccharide biosynthesis.
Comparison with Similar Compounds
Similar Compounds
dTDP-4-amino-4,6-dideoxy-D-glucose: Similar in structure but differs in the configuration of the sugar moiety.
dTDP-4-dehydro-6-deoxy-D-galactose: An intermediate formed during the transamination of dTDP-4-amino-4,6-dideoxy-D-galactose.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of enterobacterial common antigen, which is not shared by its similar compounds . This makes it a critical target for antibacterial research and potential therapeutic interventions.
Properties
Molecular Formula |
C16H27N3O14P2 |
|---|---|
Molecular Weight |
547.34 g/mol |
IUPAC Name |
[(3R,4S,5R,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H27N3O14P2/c1-6-4-19(16(24)18-14(6)23)10-3-8(20)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(17)7(2)30-15/h4,7-13,15,20-22H,3,5,17H2,1-2H3,(H,25,26)(H,27,28)(H,18,23,24)/t7-,8+,9-,10-,11+,12+,13-,15?/m1/s1 |
InChI Key |
UIVJXHWSIFBBCY-WDQPOOCWSA-N |
SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)N |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


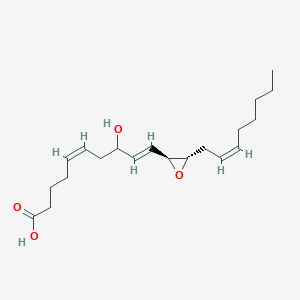
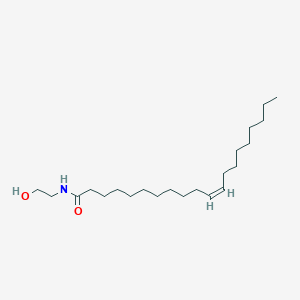
![2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1233365.png)
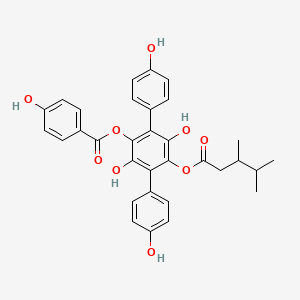
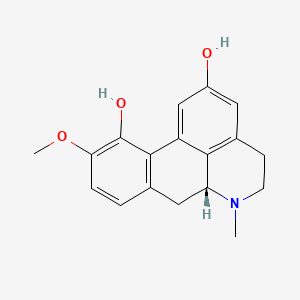
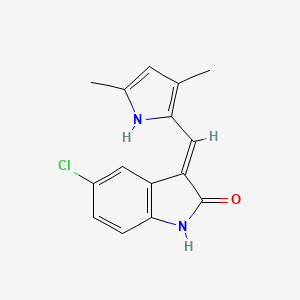
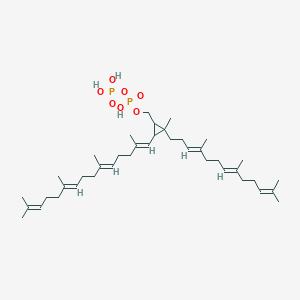
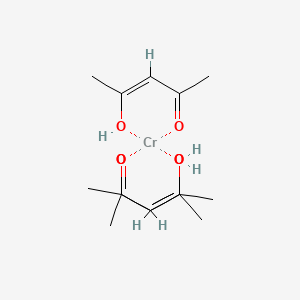
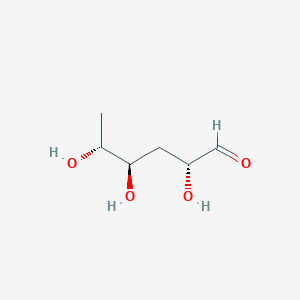
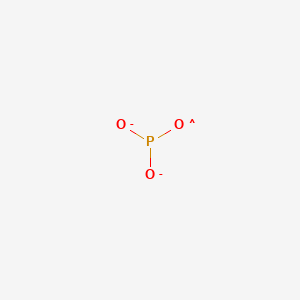
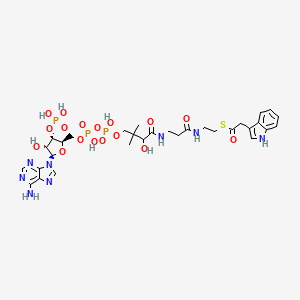
![(4R,4aR,7S,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1233380.png)
